4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with a unique structure that includes a triazole ring, methoxy groups, and a sulfanyl linkage
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-34-20-14-12-18(13-15-20)25(33)27-16-23-29-30-26(31(23)21-10-6-7-11-22(21)35-2)36-17-24(32)28-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAXXMWXIRHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
Reagents :
- 4-Methoxybenzohydrazide (1.0 equiv)
- 2-Methoxyphenyl isothiocyanate (1.2 equiv)
- Ethanol (reflux, 4 h)
Procedure :
4-Methoxybenzohydrazide reacts with 2-methoxyphenyl isothiocyanate in ethanol under reflux to yield the thiosemicarbazide intermediate. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1).
Mechanism :
The hydrazide nucleophile attacks the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide linkage (R–NH–NH–C(=S)–NHR').
Cyclization to Triazole-5-Thione
Reagents :
- Thiosemicarbazide intermediate (1.0 equiv)
- 4N NaOH (reflux, 6 h)
Procedure :
Refluxing the thiosemicarbazide in 4N NaOH induces cyclization, yielding 4-(2-methoxyphenyl)-4H-1,2,4-triazole-5-thione. The product is isolated by acidification (HCl, pH 3–4) and recrystallized from ethanol.
Key Data :
- Yield : 78% (optimized via one-pot method)
- IR (KBr) : 3228 cm⁻¹ (N–H), 1672 cm⁻¹ (C=O)
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89–6.93 (m, aromatic-H), 3.87 (s, 3H, OCH₃).
Alkylation of Triazole-5-Thione
Synthesis of Bromomethyl Phenylcarbamate
Reagents :
- Phenyl isocyanate (1.0 equiv)
- 2-Bromoethanol (1.1 equiv)
- Dry THF (0°C, 2 h)
Procedure :
Phenyl isocyanate reacts with 2-bromoethanol in THF to form bromomethyl phenylcarbamate. The product is purified via column chromatography (SiO₂, CH₂Cl₂).
Thione Alkylation
Reagents :
- 4-(2-Methoxyphenyl)-4H-1,2,4-triazole-5-thione (1.0 equiv)
- Bromomethyl phenylcarbamate (1.5 equiv)
- K₂CO₃ (2.0 equiv), DMF (rt, 12 h)
Procedure :
The triazole-5-thione is alkylated with bromomethyl phenylcarbamate in DMF using K₂CO₃ as a base. The reaction mixture is poured into ice-water, and the precipitate is filtered and dried.
Key Data :
Acylation of Triazole-3-Methylamine
Aminolysis of Triazole Intermediate
Reagents :
- Alkylated triazole (1.0 equiv)
- NH₃/MeOH (7N, rt, 6 h)
Procedure :
The methyl ester group (if present) is hydrolyzed to a primary amine using ammonia in methanol.
Benzamide Formation
Reagents :
- Triazole-3-methylamine (1.0 equiv)
- 4-Methoxybenzoyl chloride (1.2 equiv)
- Et₃N (2.0 equiv), CH₂Cl₂ (0°C → rt, 4 h)
Procedure :
The amine reacts with 4-methoxybenzoyl chloride in CH₂Cl₂ with Et₃N as a base. The product is purified via recrystallization (ethanol/water).
Key Data :
- Yield : 82%
- IR (KBr) : 1654 cm⁻¹ (amide C=O), 1530 cm⁻¹ (N–H bend)
- ¹³C NMR (DMSO-d₆) : δ 166.2 (C=O), 161.5 (OCH₃), 55.3 (OCH₃).
Structural Characterization
Spectroscopic Analysis
Purity Assessment
Reaction Optimization
Cyclization Efficiency
Comparative studies demonstrate that one-pot methods reduce reaction times from 24 h to 6 h while improving yields by 15–20%.
Solvent Impact
Alkylation in DMF affords higher yields (65%) compared to THF (48%) due to better solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and phenylcarbamoyl groups can enhance the compound’s affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzohydrazide
- 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features. The presence of the triazole ring, methoxy groups, and sulfanyl linkage provides distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
The compound 4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 472.5 g/mol. The structure features a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Weight | 472.5 g/mol |
| LogP | 3.457 |
| Water Solubility (LogSw) | -3.64 |
| pKa (acid dissociation constant) | 12.49 |
| Polar Surface Area | 92.54 Ų |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the phenylcarbamoyl group in This compound enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various triazole derivatives, it was found that compounds with similar structural features to This compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating their potential as alternative anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound can be attributed to its ability to inhibit key inflammatory pathways. Research has shown that derivatives containing similar functional groups can reduce pro-inflammatory cytokine production and modulate immune responses.
The biological activities of This compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It can interact with cellular receptors that regulate apoptosis and inflammation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the 1,2,4-triazole core followed by sequential functionalization. Key steps include:
- Thiolation : Introducing the sulfanyl group via nucleophilic substitution using [(phenylcarbamoyl)methyl]thiol derivatives under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .
- Methoxybenzamide coupling : Employing carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-methoxybenzamide moiety .
- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and stoichiometry. Monitor reaction progress via TLC and HPLC (>95% purity target) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are ambiguities resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns. Ambiguities in methoxy or sulfanyl group positions are resolved using 2D NMR (e.g., HSQC, HMBC) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) validates molecular formula. Fragmentation patterns distinguish isobaric structures .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups, cross-referenced with computational predictions .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling predict target interactions, and what discrepancies arise between in silico and experimental results?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to suspected targets (e.g., tubulin, COX-2). Validate with molecular dynamics (MD) simulations to assess stability .
- Discrepancy Analysis : False positives in docking may arise from rigid receptor models. Address by incorporating induced-fit docking or experimental validation (e.g., SPR for binding affinity) .
- QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Confirm anticancer activity via both apoptosis assays (Annexin V) and cell cycle analysis (PI staining) to rule out false positives .
- Metabolic Stability Tests : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid degradation .
- Batch Reprodubility Checks : Ensure synthetic consistency via XRD or DSC to rule out polymorphic variations affecting bioactivity .
Q. How does the sulfanyl group’s electronic environment influence reactivity and binding?
- Methodological Answer :
- Electron Density Mapping : DFT calculations (e.g., B3LYP/6-31G*) reveal charge distribution at the sulfanyl moiety, impacting nucleophilic attack or hydrogen bonding .
- Comparative Studies : Synthesize analogs with sulfone/sulfoxide replacements. Test activity shifts to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
